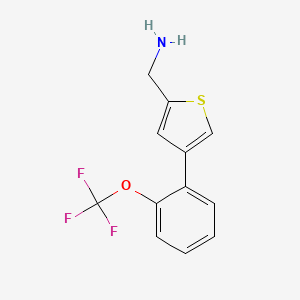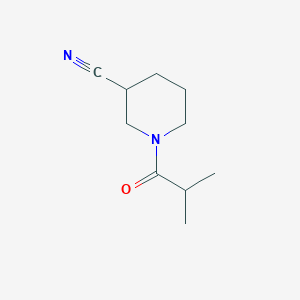![molecular formula C13H18N2O B7896123 [1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine](/img/structure/B7896123.png)
[1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine: is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in a variety of natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine typically involves the Fischer indole synthesis, a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the methoxypropyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions, often leading to the formation of quinoline or isoquinoline derivatives.
Reduction: Reduction of indole compounds can yield tetrahydroindole derivatives, which are valuable intermediates in pharmaceutical synthesis.
Substitution: Electrophilic substitution reactions are common, particularly at the C-3 position of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are frequently employed.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学研究应用
Chemistry: Indole derivatives, including [1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine, are widely studied for their unique chemical properties and reactivity. They serve as building blocks in the synthesis of more complex molecules.
Biology: In biological research, indole derivatives are explored for their potential as enzyme inhibitors, receptor agonists, and other bioactive compounds. They can modulate various biological pathways and have shown promise in drug discovery .
Medicine: Indole derivatives are integral to the development of pharmaceuticals. They exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound may be investigated for similar therapeutic potentials .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals. Their versatility makes them valuable in various applications.
作用机制
The mechanism of action of [1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine depends on its specific biological target. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The methoxypropyl group may influence the compound’s binding affinity and selectivity, enhancing its effectiveness in certain applications .
相似化合物的比较
- (1H-Indol-3-yl)methanamine
- 1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine
- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
Comparison: Compared to other indole derivatives, [1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine is unique due to the presence of the methoxypropyl group. This functional group can alter the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs .
属性
IUPAC Name |
[1-(3-methoxypropyl)indol-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-16-8-2-6-15-7-5-12-9-11(10-14)3-4-13(12)15/h3-5,7,9H,2,6,8,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDKDGPQEMTUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=C1C=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine](/img/structure/B7896077.png)
![[4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine](/img/structure/B7896081.png)






![Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine](/img/structure/B7896139.png)
![N-[[1-(2-methylpropyl)indol-5-yl]methyl]propan-2-amine](/img/structure/B7896145.png)
